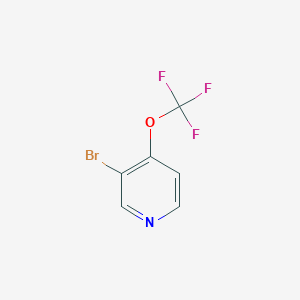

3-Bromo-4-(trifluoromethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a trifluoromethoxy group at the fourth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction Reactions: Employ hydrogen gas and palladium catalysts under mild conditions.

Major Products Formed:

Substitution Reactions: Yield substituted pyridines with various functional groups.

Coupling Reactions:

Reduction Reactions: Result in the formation of 4-(trifluoromethoxy)pyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-(trifluoromethoxy)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Bromo-3-(trifluoromethoxy)pyridine: Positional isomer with bromine and trifluoromethoxy groups swapped.

3-Chloro-4-(trifluoromethoxy)pyridine: Contains a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-4-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Biologische Aktivität

3-Bromo-4-(trifluoromethoxy)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and reactivity. These characteristics allow it to interact effectively with biological membranes and various molecular targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₄BrF₃N₁O |

| Molecular Weight | 228.00 g/mol |

| Functional Groups | Bromine, trifluoromethoxy |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting or activating their functions, which may lead to alterations in cellular metabolism and gene expression.

- Cell Signaling Modulation : Its interactions with proteins can influence various biochemical pathways related to cell signaling.

- Hydrophobic Interactions : The trifluoromethoxy group enhances hydrophobic interactions, which are crucial for its activity in both pharmaceutical and agrochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been noted for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined to be in the range of 40-50 µg/mL, demonstrating its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

In Vitro Studies

In vitro studies have shown that this compound can affect cellular processes significantly. For instance, it has been reported to modulate enzyme activity, influencing metabolic pathways under varying environmental conditions such as pH and temperature .

Structural Activity Relationship (SAR)

The inclusion of the trifluoromethoxy group has been linked to enhanced potency in inhibiting specific enzymes involved in cellular processes. SAR studies suggest that modifications in the molecular structure can lead to variations in biological activity, emphasizing the need for further exploration of this compound's derivatives .

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSJSUJCGNTMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.